B1574970 PSMA/PSM-P1 (4-12)

PSMA/PSM-P1 (4-12)

Cat. No. B1574970
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PSMA;  PSM-P1

Scientific Research Applications

Radiopharmaceutical Development for Imaging and Therapy

PSMA-targeted radiopharmaceuticals have been developed for imaging and therapy in prostate cancer, especially in advanced and metastatic disease. Radioligands like [18F]FDCFPyL, [18F]PSMA-1007, and [177Lu]PSMA-617 show promise for detection and treatment through radioligand imaging and therapy. These developments represent a shift towards small molecule inhibitors with high affinity to PSMA (Wester & Schottelius, 2019).

Expression Analysis in Prostate Cancer

PSMA and its alternatively spliced variants, such as PSM-C and PSM-D, are expressed in prostate cancer tissues. The expression ratios of these variants correlate with the severity of the disease, indicating their potential as biomarkers for prostate cancer progression and metastasis (Schmittgen et al., 2003).

Near-Infrared Fluorescence Imaging for Surgical Guidance

Real-time, near-infrared fluorescence imaging using agents like YC-27 enables the visualization of PSMA in vivo. This approach has shown potential in improving surgical treatment of prostate cancer and reducing positive surgical margins, which could reduce the need for adjuvant radiotherapy (Neuman et al., 2014).

Historical Perspective and Clinical Trials

The history of PSMA as a theranostic target in prostate cancer emphasizes its role in PET imaging and molecular radiotherapy. This background provides a foundation for understanding the current and potential future applications of PSMA-targeted therapies (Miyahira & Soule, 2021).

Development of PSMA Ligands

The rise of PSMA ligands like 123I-MIP-1972 and 123I-MIP-1095 for diagnosis and therapy of prostate cancer marks a significant advancement. These developments have led to the widespread clinical application of PET/CT with 68Ga-PSMA-11 and endoradiotherapy with PSMA ligands (Afshar-Oromieh et al., 2016).

PSMA in Tumor-Associated Neovasculature

PSMA expression is not only limited to prostate cancer cells but also found in tumor-associated neovasculature of various malignant neoplasms. This finding suggests potential applications of PSMA-targeted therapies beyond prostate cancer (Chang et al., 1999).

Halogenated Heterodimeric Inhibitors for Targeting Prostate Cancer

Developing halogenated heterodimeric inhibitors of PSMA as radiolabeled probes for prostate cancer targeting is a promising approach. These inhibitors have shown specific PSMA binding on human prostate cancer cells, indicating their potential in detecting, staging, and monitoring prostate cancer (Maresca et al., 2009).

Imaging and Targeting PSMA-Positive Prostate Cancer

Radiolabeled small-molecule ligands for PSMA have been developed for in vivo imaging in experimental models of prostate cancer. These agents show selective binding and tumor uptake, making them suitable for imaging prostate cancer using positron emission tomography and other imaging modalities (Foss et al., 2005).

α-Radiation Therapy with 225Ac-PSMA-617

225Ac-PSMA-617 therapy, an α-radionuclide-labeled PSMA ligand, has demonstrated complete responses in challenging clinical situations of metastatic castration-resistant prostate cancer. This therapy presents strong potential for significantly benefiting advanced-stage prostate cancer patients (Kratochwil et al., 2016).

Standardized Evaluation of PSMA-Ligand PET/CT

The proposed miTNM classification for interpreting PSMA-ligand PET/CT provides a standardized framework for reporting PSMA-ligand PET imaging, facilitating the exchange of information among physicians and institutions. This system is crucial for consistent interpretation and management of prostate cancer using PSMA-ligand PET/CT (Eiber et al., 2017).

properties

sequence

LLHETDSAV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

PSMA/PSM-P1 (4-12); PSMA peptide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.